molecular formula C7H14N2O B2659299 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane CAS No. 1369103-58-1

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Cat. No.: B2659299
CAS No.: 1369103-58-1
M. Wt: 142.202
InChI Key: NNRYNNIIXWCPSD-UHFFFAOYSA-N
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Description

5-Methyl-2-oxa-5,8-diazaspiro[35]nonane is a chemical compound with the molecular formula C7H14N2O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
  • 2-Diphenylmethyl-5-oxa-2,8-diazaspiro[3.5]nonane

Uniqueness

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the ring system. This structural feature imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.

Biological Activity

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This structural configuration imparts distinctive chemical properties that may influence its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Structure

  • Chemical Formula : C₇H₁₄N₂O
  • Molecular Weight : Approximately 142.20 g/mol
  • CAS Number : 1369103-58-1

The compound features a spirocyclic framework that includes a bicyclic structure with nitrogen and oxygen heteroatoms, enhancing its potential for diverse biological interactions.

This compound exhibits biological activity primarily through its interactions with various biomolecules. The compound can bind to specific enzymes or receptors, modulating their activity and triggering biochemical pathways relevant to therapeutic effects. Although detailed molecular targets remain under investigation, preliminary studies suggest potential interactions with:

  • Enzymes : Possible inhibition or activation of metabolic enzymes.
  • Receptors : Binding affinity to neurotransmitter receptors, influencing neurological pathways.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Properties : Investigated for its potential to inhibit tumor growth in specific cancer cell lines.
  • Neurological Effects : Potential modulation of neurotransmitter systems could indicate applications in treating neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Research :
    • In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 30 µM.
  • Neurological Study :
    • Research focused on the compound's impact on neuronal cell lines demonstrated neuroprotective effects against oxidative stress-induced apoptosis.

Similar Compounds

Compound NameMolecular FormulaUnique Features
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonaneC₉H₁₃N₂OBenzyl group substitution
5-Phenyl-2-oxa-5,8-diazaspiro[3.5]nonaneC₉H₁₃N₂OPhenyl group substitution

These compounds share structural similarities but differ in their substituents, which can significantly influence their biological activities.

Properties

IUPAC Name

5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-3-2-8-4-7(9)5-10-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRYNNIIXWCPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369103-58-1
Record name 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
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